molecular formula C28H33N7O2 B10856489 Dosimertinib CAS No. 2403760-70-1

Dosimertinib

Cat. No.: B10856489
CAS No.: 2403760-70-1
M. Wt: 504.6 g/mol
InChI Key: DUYJMQONPNNFPI-ZFTIYMCPSA-N
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Description

Dosimertinib is a highly potent and selective third-generation epidermal growth factor receptor (EGFR) inhibitor. It is a deuterated derivative of osimertinib, designed to treat advanced EGFR mutation-positive non-small-cell lung cancer (NSCLC). The compound demonstrates robust in vivo antitumor efficacy and favorable pharmacokinetic profiles, with lower toxicity compared to osimertinib .

Preparation Methods

Dosimertinib is synthesized through structural optimizations of osimertinib. The synthetic routes involve deuteration, which replaces hydrogen atoms with deuterium to enhance the compound’s stability and reduce toxicity. The industrial production methods are still under development, with preclinical studies supporting further clinical trials .

Chemical Reactions Analysis

Dosimertinib undergoes various chemical reactions, including:

Scientific Research Applications

Dosimertinib has several scientific research applications:

Mechanism of Action

Dosimertinib exerts its effects by selectively inhibiting the EGFR tyrosine kinase, which is involved in the proliferation and survival of cancer cells. It targets both sensitizing mutations (exon 19 deletion and exon 21 L858R mutations) and acquired resistance mutations (EGFR T790M). This selective inhibition spares wild-type EGFR, reducing non-specific binding and limiting toxicity .

Comparison with Similar Compounds

Dosimertinib is compared with other EGFR inhibitors such as:

Properties

CAS No.

2403760-70-1

Molecular Formula

C28H33N7O2

Molecular Weight

504.6 g/mol

IUPAC Name

3,3-dideuterio-N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide

InChI

InChI=1S/C28H33N7O2/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32)/i1D2,5D3

InChI Key

DUYJMQONPNNFPI-ZFTIYMCPSA-N

Isomeric SMILES

[2H]C(=CC(=O)NC1=CC(=C(C=C1N(C)CCN(C)C)OC)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C([2H])([2H])[2H])[2H]

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC

Origin of Product

United States

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